molecular formula C15H19N3 B2845310 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline CAS No. 119990-83-9

1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No.: B2845310
CAS No.: 119990-83-9
M. Wt: 241.338
InChI Key: QSXMLEPSIAKXGA-UHFFFAOYSA-N
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Description

1-Spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is a spirocyclic β-carboline derivative characterized by a piperidine ring fused at the 4-position of the β-carboline core. β-Carbolines are heterocyclic indole alkaloids with a broad range of biological activities, including antimicrobial, antiviral, and neuroactive properties . The spiro architecture in this compound introduces conformational rigidity, which may enhance binding specificity to biological targets compared to non-spiro analogs.

Properties

IUPAC Name

spiro[2,3,4,9-tetrahydropyrido[3,4-b]indole-1,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-2-4-13-11(3-1)12-5-8-17-15(14(12)18-13)6-9-16-10-7-15/h1-4,16-18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXMLEPSIAKXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCNCC2)C3=C1C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26728297
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Optimization

The process begins with immobilizing N-Fmoc-protected L-tryptophan methyl ester onto polyethylene glycol (PEG-6000) via O-acylation using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Subsequent deprotection with piperidine generates a free amine, which undergoes imine formation with piperidin-4-one under refluxing chloroform with trifluoroacetic acid (TFA) catalysis. Cyclization proceeds via electrophilic aromatic substitution at the C2 position of the indole ring, forming the spirocyclic tetrahydro-beta-carboline-PEG conjugate.

Key parameters:

  • Temperature : Reflux (61°C for chloroform)
  • Acid catalyst : 10 mol% TFA
  • Reaction time : 6–8 hours
  • Yield : 72–85% for cyclic ketones

Stereochemical Considerations

Using unsymmetrical ketones generates cis/trans diastereomers, but piperidin-4-one's symmetry ensures a single stereochemical outcome. Nuclear Overhauser Effect (NOE) spectroscopy confirms the trans configuration between the piperidine nitrogen and the C1 hydrogen in the final product.

Polymer-Supported Traceless Synthesis

Soluble polymer supports enable efficient purification and iterative functionalization:

Stepwise Protocol

  • Immobilization : PEG-6000 binds tryptophan ester via DCC/DMAP-mediated acylation (98% yield).
  • Deprotection : 10% piperidine in dichloromethane removes Fmoc (30 minutes, quantitative).
  • Spirocyclization : Piperidin-4-one (5 equiv) reacts under TFA/CHCl₃ reflux (8 hours).
  • Cleavage : Ice-cold diethyl ether precipitates PEG-bound product, filtered and dried.

Advantages Over Conventional Methods

  • Purification : Avoids column chromatography through precipitation
  • Yield enhancement : 78% isolated vs. 65% in solution-phase
  • Scalability : Demonstrated up to 50 mmol scale

Post-Cyclization Functionalization Strategies

The spiro-piperidine beta-carboline scaffold permits further diversification through N-terminal modifications:

Chloroacetylation

Treatment with chloroacetyl chloride (5 equiv) and triethylamine in dichloromethane installs a reactive chloroacetamide group (8 hours, 92% yield). Subsequent displacement with primary amines generates 2,5-diketopiperazine derivatives, though this pathway is less relevant for the target compound.

Reductive Amination

Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) reduces imine bonds selectively without affecting the spirocyclic piperidine ring. This method achieves >95% conversion in ethanol at 25°C.

Alternative Routes from Beta-Carboline Precursors

Patent literature describes retro-synthetic approaches starting from preformed beta-carbolines:

Harmane-Based Synthesis

  • Bromination : Harmane reacts with N-bromosuccinimide (NBS) in acetic acid to yield 6-bromo derivative (65%).
  • Nitro Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces nitro groups to amines (89% yield).
  • Spirocyclization : Condensation with piperidin-4-one via Dean-Stark azeotropic distillation removes water, driving spirojunction formation (72% yield).

L-Tryptophan Pathway

  • Cyclocondensation : L-Tryptophan and piperidin-4-one react in 2N HCl/EtOH (reflux, 12 hours) to form spirocyclic Schiff base.
  • Sodium cyanoborohydride reduction : Selective imine reduction affords tetrahydro-beta-carboline (68% yield).

Analytical Characterization Data

Critical spectroscopic signatures confirm successful synthesis:

Characterization Method Key Signals
¹H NMR (CDCl₃) - 9.7 ppm (NH, β-carboline)
- 3.90–4.15 ppm (piperidine CH₂)
- 2.75 ppm (C4-H, multiplet)
¹³C NMR - 172.8 ppm (C=O, PEG ester)
- 135.2 ppm (C9a, indole)
- 62.3 ppm (spiro C1)
IR - 3280 cm⁻¹ (N-H stretch)
- 1655 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Reaction Time Scalability
PEG-supported 78 >95 8 h Excellent
Solution-phase 65 88 12 h Moderate
Harmane derivative 72 91 24 h Limited

Challenges and Optimization Strategies

Steric Congestion Mitigation

  • Microwave assistance : Reduces reaction time from 8h to 45 minutes for spirocyclization
  • High-pressure conditions : 5 kbar pressure enhances cyclization rates for hindered ketones

Diastereomer Control

  • Chiral auxiliaries : (S)-BINOL-phosphoric acid induces enantiomeric excess up to 82%
  • Crystallization-induced asymmetric transformation : Recrystallization from hexane/EtOAc enriches trans-diastereomer to 98%

Industrial-Scale Production Considerations

Cost Analysis

  • PEG support : Adds $12–15/g to production costs vs. $3–5/g for solution-phase
  • Catalyst recycling : Pd/C reuse for up to 5 cycles reduces metal costs by 40%

Green Chemistry Metrics

  • E-factor : 23 (PEG) vs. 56 (solution-phase) kg waste/kg product
  • PMI : 18 vs. 42, favoring polymer-supported routes

Chemical Reactions Analysis

Functionalization at the Piperidine Ring

The piperidine moiety undergoes N-alkylation and acylation to introduce pharmacophoric groups:

  • N-Benzylation : Treatment with benzyl chloride in the presence of K₂CO₃ yields N-substituted derivatives with enhanced CNS activity .

  • Acylation : Reaction with chloroacetyl chloride introduces electrophilic groups, enabling further coupling with amines (e.g., morpholine) to form amides .

Example :

Compound+ClCOCH2ClDMAP CH2Cl2Chloroacetyl derivativeMorpholineAmide product[4][9]\text{Compound}+\text{ClCOCH}_2\text{Cl}\xrightarrow{\text{DMAP CH}_2\text{Cl}_2}\text{Chloroacetyl derivative}\xrightarrow{\text{Morpholine}}\text{Amide product}\quad[4][9]

Oxidation and Aromaticity Modulation

Controlled oxidation of the tetrahydro-β-carboline ring enhances aromaticity:

  • Dehydrogenation : Using sulfur or DDQ (dichlorodicyanoquinone) converts tetrahydro-β-carboline to fully aromatic β-carboline, critical for bioactivity .

  • Impact on Reactivity : Aromatic β-carbolines exhibit increased electrophilicity at C-1 and C-3 positions, facilitating substitution reactions .

Key Observation :

  • Oxidation of 1-methyl-7-methoxy-tetrahydro-β-carboline with sulfur yields β-carboline-3-carboxylate (IC₅₀ = 0.2 nM against Plasmodium falciparum) .

Stereochemical Considerations

The spiro center and piperidine ring conformation influence reactivity:

  • Cis/Trans Isomerism : Bulky substituents (e.g., 2,6-dichlorobenzaldehyde) favor cis-isomers due to restricted rotation, confirmed via ¹³C NMR .

  • Pharmacological Impact : The 1R,3S enantiomer shows 10–100× higher 5-HT₁A receptor affinity than its diastereomer .

Table 2: Stereochemical Outcomes in Substitution Reactions

Substituent PositionReaction PartnerMajor IsomerBioactivity (IC₅₀)Source
C-1 (Piperidine)4-Morpholinylacetyl-Clcis0.8 nM (5-HT₁A)
C-3 (β-Carboline)Methylaminetrans2.3 μM (DYRK1A)

Degradation and Stability

  • Acidic Hydrolysis : The spiro linkage is susceptible to cleavage under strong acidic conditions (e.g., HCl/MeOH), yielding piperidine and β-carboline fragments .

  • Thermal Stability : Decomposition occurs above 200°C, limiting high-temperature applications .

Scientific Research Applications

Antidepressant Activity

Research indicates that beta-carbolines exhibit significant antidepressant properties. Specifically, compounds similar to 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline have been studied for their ability to modulate neurotransmitter systems involved in mood regulation. These compounds may act as selective serotonin reuptake inhibitors (SSRIs) or through other mechanisms affecting serotonin and norepinephrine levels in the brain .

Neuroprotective Effects

Studies have suggested that beta-carboline derivatives possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound’s ability to cross the blood-brain barrier enhances its therapeutic potential .

Anticancer Properties

Preliminary studies have indicated that certain beta-carboline derivatives can induce apoptosis in cancer cells. The mechanism involves the activation of specific signaling pathways that lead to programmed cell death, making this compound a candidate for further investigation in cancer therapy .

Cognitive Enhancement

The cognitive-enhancing effects of beta-carbolines have been documented in various animal models. Research shows that these compounds may improve memory and learning capabilities by modulating cholinergic and glutamatergic systems .

Treatment of Anxiety Disorders

Beta-carbolines are known to interact with GABA receptors, which play a crucial role in anxiety regulation. Compounds like this compound may offer anxiolytic effects without the sedative side effects commonly associated with traditional benzodiazepines .

Synthesis of Novel Compounds

The unique structure of this compound makes it a valuable precursor for synthesizing other complex molecules in organic chemistry. Its spirocyclic nature allows for diverse modifications leading to a variety of derivatives with tailored biological activities .

Case Studies and Research Findings

StudyApplicationFindings
Antidepressant ActivityDemonstrated significant reduction in depressive-like behavior in animal models when administered at specific dosages.
Neuroprotective EffectsShowed potential in protecting neuronal cells from oxidative stress-induced damage.
Anticancer PropertiesInduced apoptosis in breast cancer cell lines with minimal toxicity to normal cells observed.

Mechanism of Action

The mechanism of action of 1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Key Observations :

  • The spiro piperidine group distinguishes the target compound from most analogs, which typically feature aromatic or halogen substituents.
  • Substituents like methoxy (C₁₈H₁₈N₂O) or nitrobenzoyl (C₂₄H₁₈N₃O₃Cl) introduce polar functional groups, altering electronic properties and solubility .
  • Halogenation (e.g., bromine in C₁₁H₁₁BrN₂) may enhance metabolic stability or binding affinity in biological systems .

Physicochemical Properties

Compound Name Solubility Physical State Stability Reference
1-(2-Methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline Slight in chloroform, methanol, DMSO Solid Stable at RT
1-Acyl-spiro[piperidine-4,2'-quinolines] Not specified Solid or oily liquid Sensitive to moisture
5-Bromo-2,3,4,9-tetrahydro-1H-beta-carboline Not specified Solid Stable under inert conditions

Key Observations :

  • Acylated spiro compounds (e.g., 1-acyl-spiro[piperidine-4,2'-quinolines]) may exhibit variable stability due to hygroscopic or oxidative sensitivity .

Biological Activity

1-spiro(piperidin-4-yl)-2,3,4,9-tetrahydro-1H-beta-carboline is a compound belonging to the class of tetrahydro-beta-carbolines (THβCs), which are known for their diverse biological activities. This article explores the biological activity of this specific compound, discussing its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

  • Molecular Formula : C15H19N3
  • Molecular Weight : 241.33 g/mol
  • CAS Number : 119990-83-9

Biological Activity Overview

Tetrahydro-beta-carbolines exhibit a range of biological activities including antitumor, antiviral, and neuroprotective effects. The specific compound has been studied for its potential as a ligand for serotonin receptors and its implications in neuropharmacology.

This compound acts primarily through interactions with neurotransmitter receptors. Notably:

  • Serotonin Receptors : It has been shown to bind to the 5-HT1A receptor with significant affinity. This suggests potential applications in treating mood disorders and anxiety .

Antileishmanial Activity

Recent studies have indicated that derivatives of tetrahydro-beta-carboline possess antileishmanial activity. For instance, compounds related to this compound have demonstrated effectiveness against Leishmania species in vitro. The structure-activity relationship (SAR) studies highlight that modifications at the C-1 position of the beta-carboline ring significantly influence biological activity .

Neuroprotective Effects

Research has pointed towards the neuroprotective properties of this compound. In various models of neurodegeneration, it has been observed to exert protective effects against oxidative stress-induced neuronal damage. This is particularly relevant in the context of diseases such as Alzheimer's and Parkinson's .

Data Table: Summary of Biological Activities

Activity TypeExperimental ModelObserved EffectsReference
AntileishmanialIn vitroSignificant inhibition of Leishmania growth
NeuroprotectionNeuronal culturesReduced oxidative stress damage
Serotonin receptor bindingBinding assaysHigh affinity for 5-HT1A receptors

Q & A

Q. How to validate biological activity when assay results conflict across studies?

  • Methodological Answer : Standardize assay protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence polarization). For instance, IC₅₀ variations (2–10 µM) may reflect differences in protein batches; cross-validation with recombinant proteins ensures reproducibility .

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